N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 4-(furan-3-yl)benzyl chloride with an appropriate nucleophile.
Sulfonamide Formation: The benzyl intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The sulfonamide group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its unique chemical structure and biological activity.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene and furan rings can interact with various biological receptors. These interactions can lead to the modulation of cellular processes and exhibit therapeutic effects .
Comparison with Similar Compounds
Thiophene-2-sulfonamide: Shares the thiophene and sulfonamide groups but lacks the furan ring.
Furan-3-ylbenzylamine: Contains the furan and benzyl groups but lacks the thiophene and sulfonamide groups.
Uniqueness: N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide is unique due to the combination of the furan, benzyl, thiophene, and sulfonamide groups in a single molecule.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-21(18,15-2-1-9-20-15)16-10-12-3-5-13(6-4-12)14-7-8-19-11-14/h1-9,11,16H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWMCCFUBUSIPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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